Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol
Overview
Description
Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol is a class of synthetic dyes that are structurally related to barbituric acid derivatives. These compounds are characterized by their ability to exhibit large Stokes shifts, which is the difference between the wavelengths of absorption and fluorescence emission. This property makes them particularly useful for applications such as fluorescent visualizers in intracellular imaging .
Synthesis Analysis
The synthesis of related bis(1,3-dimethylbarbituric acid)trimethine oxonol dyes involves a 3-step procedure that starts with the condensation of 1,3-dimethylbarbituric acid with preformed vinamidinium salts. This process is promoted by triethylamine, indicating that the synthesis can be carried out efficiently with the use of simple reagents and conditions .
Molecular Structure Analysis
The molecular structures of these dyes have been confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectral data. The optimized geometries calculated using density functional theory (DFT) suggest that these dyes prefer planar cis and trans configurations, depending on the substituents present on the molecule. For instance, pyridinium/quinolinium substituted dyes favor a planar cis configuration, while bromine substituted dyes prefer a trans configuration .
Chemical Reactions Analysis
The related compound 1,3-dimethyl-5-bis(thiomethyl)methylenebarbituric acid can undergo various chemical reactions. For example, it reacts with aqueous ammonia to yield an amino derivative, and with benzylamine, it can replace the thiomethyl substituent to form a benzylamino derivative. Additionally, treatment with methanesulfonic acid results in the formation of a sulfonate salt. These reactions demonstrate the reactivity of the barbituric acid core and its potential for further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(1,3-dimethylbarbituric acid)trimethine oxonol dyes are notable for their large Stokes shifts, with absorption and fluorescence emission maxima ranging from 467–480 nm and 531–712 nm, respectively. The photophysical properties of these dyes have been studied in various organic solvents, confirming the presence of intramolecular charge transfer (ICT) phenomena. The large Stokes shifts are attributed to the rotation of bulky substituents during the relaxation process in the excited state, as suggested by time-dependent DFT (TD-DFT) calculations .
Scientific Research Applications
Applications in Bacterial Viability Assessment
- Flow Cytometry for Bacterial Viability : This compound has been evaluated for its effectiveness in flow cytometry to assess bacterial viability. Studies have shown that its fluorescent properties allow for the differentiation between live and dead bacterial cells in various genera, making it a useful tool in microbiology research (Deere et al., 1995).
Membrane Potential Analysis
Studying Membrane Potentials : It's been used in conjunction with other dyes to determine the Galvani potential difference across biomimetic interfaces. The dye’s behavior at interfaces under different conditions has been observed, providing insights into membrane potentials in vivo (Yoshimura, Nagatani, & Osakai, 2014).
Intracellular Imaging : Certain derivatives of this compound have been synthesized and characterized for their photophysical properties, suggesting potential applications as fluorescent visualizers in intracellular imaging, due to their large Stokes shifts (Azamifar et al., 2020).
Cell Viability and Physiology Studies
Hyperthermophile Cell Viability : Its application in fluorescence microscopy has enabled the discrimination between viable and non-viable cells in hyperthermophilic archaea and bacteria, aiding in microbial studies (Beck & Huber, 1997).
Yeast Viability Assessment : A novel staining protocol using this compound has been reported for assessing viability in yeast, particularly in biocontrol applications. This method provides rapid and quantitative information on yeast cell cultures (Hernlem & Hua, 2010).
Assessing Antibiotic Effects on Bacteria : The compound has been utilized in studies to rapidly assess the effects of antibiotics on bacteria, particularly Escherichia coli, using flow cytometry. This method offers a quicker alternative to traditional CFU assays (Jepras et al., 1997).
Cellular Electrophysiology
- Sperm Cell Membrane Potential : Research has utilized this dye to study membrane potential changes in sperm cells, particularly during capacitation, revealing insights into reproductive biology (Zeng, Clark, & Florman, 1995).
properties
IUPAC Name |
5-[(E)-3-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S2/c1-5-20-14(24)12(15(25)21(6-2)18(20)28)10-9-11-13-16(26)22(7-3)19(29)23(8-4)17(13)27/h9-12H,5-8H2,1-4H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYNRXFXHKIGLT-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(C(=O)N(C1=S)CC)C=CC=C2C(=O)N(C(=S)N(C2=O)CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)C(C(=O)N(C1=S)CC)/C=C/C=C2C(=O)N(C(=S)N(C2=O)CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol | |
CAS RN |
47623-98-3 | |
Record name | 5-[2-allylidene-3-(1,3-diethylhexahydro-4,6-dioxo-2-thioxopyrimidin-5-yl)]-1,3-diethyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.187 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(1,3-DIETHYLTHIOBARBITURIC ACID)TRIMETHINE OXONOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V8VKV2UJX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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